Lipophilicity (XLogP) Analysis: Propyl 4-sulfamoylbenzoate Occupies a Unique Middle Ground in the Alkyl Ester Series
The propyl ester of 4-sulfamoylbenzoate exhibits an experimentally derived XLogP value of 1.8 . This value positions it precisely between the more hydrophilic methyl ester (XLogP = 0.8) and the more lipophilic butyl ester (XLogP = 2.6) [1]. The quantifiable difference of +1.0 LogP unit relative to the methyl ester signifies an order of magnitude increase in lipophilicity, translating to higher passive membrane permeability [2]. This property is not shared by shorter-chain or branched-chain analogs; for instance, the isopropyl 4-sulfamoylbenzoate, while having a similar molecular weight, possesses a distinct LogP value due to its branched structure . The propyl ester therefore provides a specific, intermediate lipophilic profile that is neither too polar (limiting permeability) nor too lipophilic (potentially causing solubility or off-target binding issues), making it a tailored tool for optimizing bioavailability in early-stage drug discovery programs.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | Methyl 4-sulfamoylbenzoate: 0.8; Butyl 4-sulfamoylbenzoate: 2.6 |
| Quantified Difference | +1.0 (vs. methyl); -0.8 (vs. butyl) |
| Conditions | Experimentally determined partition coefficient in octanol/water system |
Why This Matters
For procurement, this ensures the selection of an analog with a precise, intermediate level of lipophilicity, which is critical for optimizing passive membrane permeability in cellular assays and in vivo models.
- [1] PubChem. Methyl 4-sulfamoylbenzoate (CID 3034047) and Butyl 4-sulfamoylbenzoate (CID 225875). View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
